3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
3,5,7-trimethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-6-4-7(2)10-9(5-6)8(3)11(15-10)12(13)14/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJULCINBQBAFTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(O2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways. These interactions could lead to changes in the activity or function of the target proteins, resulting in the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple pathways. These could include pathways involved in cell growth and proliferation (relevant to its potential anti-tumor activity), bacterial growth (relevant to its potential antibacterial activity), oxidative stress responses (relevant to its potential anti-oxidative activity), and viral replication (relevant to its potential anti-viral activity).
Result of Action
Based on the known biological activities of benzofuran compounds, potential effects could include inhibition of cell growth or proliferation (in the case of anti-tumor activity), inhibition of bacterial growth (in the case of antibacterial activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication (in the case of anti-viral activity).
Biochemical Analysis
Biochemical Properties
3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation. The interactions between this compound and these biomolecules are primarily through binding to active sites, leading to enzyme inhibition or activation.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can inhibit cancer cell growth by affecting cell viability and proliferation rates. The compound’s impact on cell signaling pathways, such as the inhibition of the hypoxia-inducible factor (HIF-1) pathway, plays a crucial role in its anti-cancer properties.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and other proteins, leading to enzyme inhibition or activation. For example, benzofuran derivatives have been shown to inhibit enzymes involved in microbial resistance, making them potential candidates for antimicrobial agents. Additionally, the compound can modulate gene expression, contributing to its biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that benzofuran derivatives maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications. The degradation products of the compound may also have biological effects, which need to be considered in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-cancer and antimicrobial activities. At higher doses, toxic or adverse effects may be observed. It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, contributing to their biological activities. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. These interactions influence the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Biological Activity
3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Target Interactions
Benzofuran derivatives, including this compound, exhibit multiple biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These compounds interact with various molecular targets including enzymes and receptors that modulate cellular pathways.
Mode of Action
The compound's mode of action involves binding to specific enzymes and proteins, leading to inhibition or activation. For instance, it has been shown to inhibit enzymes involved in cancer cell proliferation and microbial resistance, suggesting potential applications in cancer therapy and antimicrobial treatments .
Cellular Effects
Research indicates that this compound affects cell viability and proliferation. It modulates important signaling pathways and gene expression in various cell types. Studies have demonstrated its ability to reduce oxidative stress and inhibit the growth of cancer cells .
Metabolic Pathways
The compound participates in several metabolic pathways by interacting with key enzymes and cofactors. Its influence on metabolic flux contributes to its biological activities. For example, it has been implicated in altering metabolite levels that are crucial for cell survival and proliferation .
Antimicrobial Activity
This compound has shown significant antimicrobial properties against a range of pathogens. The following table summarizes its activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 0.39 mg/mL | 23 |
| Escherichia coli | 0.78 mg/mL | 20 |
| Bacillus subtilis | 0.78 mg/mL | 22 |
| Pseudomonas aeruginosa | 0.78 mg/mL | 21 |
These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus .
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Antiviral Effects : In vitro studies have shown promising results against viral infections such as HIV and Hepatitis C virus (HCV), with effective concentrations being significantly lower than those required for cytotoxicity .
- Antioxidant Properties : The compound has been found to exhibit strong antioxidant activity by scavenging free radicals and enhancing the cellular antioxidant defense system .
Scientific Research Applications
Biochemical Properties
Molecular Interactions
3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid exhibits notable interactions with several enzymes and proteins. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, indicating its potential as an anticancer agent. The compound's ability to modulate cell signaling pathways and gene expression further enhances its relevance in biochemical research.
Cellular Effects
Research indicates that this compound can influence cell viability and proliferation rates in various cell types. For instance, studies have demonstrated that benzofuran derivatives can suppress the growth of cancer cells by affecting cellular metabolism and signaling pathways. This property positions this compound as a candidate for further investigation in cancer therapeutics.
Therapeutic Applications
Antimicrobial Activity
Benzofuran derivatives, including this compound, have been identified as potential antimicrobial agents. They exhibit activity against various microbial strains by inhibiting essential biological functions within these organisms. The structural diversity of benzofurans allows for the development of targeted antimicrobial therapies .
Inhibition of Leukotriene Biosynthesis
This compound has been explored for its ability to inhibit leukotriene biosynthesis, which is crucial in managing inflammatory diseases such as asthma and allergic reactions. The inhibition of leukotrienes can alleviate symptoms associated with these conditions, making this compound a valuable component in anti-inflammatory drug development .
Cholinesterase Inhibition
Studies have shown that derivatives of benzofuran can act as potent inhibitors of cholinesterase enzymes. This property is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. By inhibiting cholinesterase activity, these compounds can enhance cholinergic neurotransmission .
Industrial Applications
Cosmetic Formulations
The compound's unique chemical structure makes it suitable for use in cosmetic formulations. Its antioxidant properties can protect skin cells from oxidative stress and improve skin health. Research into the safety and efficacy of such formulations is ongoing to ensure consumer safety upon market introduction .
Material Science
In addition to medicinal applications, this compound has potential uses in the polymer industry. Its incorporation into polymers may enhance material properties such as thermal stability and mechanical strength. This application is still under exploration but holds promise for the development of advanced materials .
Case Studies
Comparison with Similar Compounds
Key Compounds for Comparison:
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
[1,1′-Biphenyl]-2-carboxylic Acid Derivative (UNII: U5SYW473RQ)
Benzofuran-2-carboxylic Acid (Unsubstituted Analogue)
Physicochemical Properties
- Lipophilicity : The methyl groups in this compound enhance its hydrophobic character compared to caffeic acid (polar -OH groups) and unsubstituted benzofuran-2-carboxylic acid. This property may influence its bioavailability and utility in lipid-based formulations.
- Acidity: The carboxylic acid group (pKa ~2-3) is less acidic than caffeic acid’s phenolic -OH groups (pKa ~4-5 for -COOH and ~8-10 for -OH), affecting ionization and solubility in physiological environments .
Research Findings and Limitations
- Synthetic Challenges : Introducing three methyl groups to the benzofuran core requires regioselective synthesis, which may limit yield compared to simpler analogues like benzofuran-2-carboxylic acid.
- Biological Activity: Unlike caffeic acid, which has well-documented antioxidant effects, the pharmacological profile of the trimethylated benzofuran derivative remains underexplored.
- Thermal Stability : Methyl groups may improve thermal stability compared to hydroxylated analogues, making the compound suitable for high-temperature industrial processes.
Preparation Methods
Perkin Rearrangement of 3-Halocoumarins to Benzofuran-2-Carboxylic Acids
One efficient synthetic route involves the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids. This method is notable for its high yields and rapid reaction times, especially when assisted by microwave irradiation.
- Procedure : 3-Bromocoumarins are reacted in the presence of ethanol and sodium hydroxide under microwave irradiation at about 79 °C for 5 minutes. After completion, acidification with hydrochloric acid precipitates the benzofuran-2-carboxylic acid product.
- Yields : The reaction gives very high yields (95-99%) for various 3-bromocoumarins, indicating excellent efficiency and scalability.
- Advantages : This microwave-assisted method drastically reduces reaction time from hours to minutes compared to traditional heating, with simple work-up steps and high purity products.
| Bromocoumarin (1) | Product (2) Yield (%) |
|---|---|
| (1a) | (2a), 99% |
| (1b) | (2b), 95% |
| (1c) | (2c), 99% |
| (1d) | (2d), 97% |
Note: Specific substituents on the coumarin ring vary; the method is adaptable to different derivatives.
This method can be adapted to prepare 3,5,7-trimethyl substituted benzofuran-2-carboxylic acids by starting from appropriately substituted coumarins.
Palladium-Catalyzed Cyclization and Cross-Coupling Approaches
Another prominent approach involves palladium-catalyzed intramolecular cyclization and cross-coupling reactions starting from substituted phenols or hydroxybenzoic acid derivatives.
-
- Halogenation of hydroxybenzoic acid derivatives to introduce halogens at specific positions.
- Palladium-catalyzed coupling with trialkylsilyl-substituted alkynes to form benzofuran rings bearing trialkylsilyl groups.
- Deprotection and hydrolysis steps to yield the free benzofuran-2-carboxylic acid.
Example : Preparation of 4-amino-5-halogenobenzofuran-7-carboxylic acid derivatives involves:
- Starting from 4-amino-3,5-dihalo-2-hydroxybenzoic acid or esters.
- Reaction with trialkylsilyl alkynes in the presence of palladium catalyst, cuprous iodide, and organic base.
- Deprotection under alkaline conditions to yield the benzofuran acid.
Yields : These steps typically afford yields around 70-72%, demonstrating good efficiency for complex substituted benzofurans.
| Step Description | Conditions and Reagents | Yield (%) |
|---|---|---|
| Halogenation of 4-protected amino-2-hydroxybenzoic acid/ester | Heating with halogenating reagent in organic solvent | Not specified |
| Palladium-catalyzed coupling with trialkylsilyl alkyne | Pd catalyst, CuI, organic base, acetonitrile or 1,2-dichloroethane, 45-65 °C, 6 h | ~71-72 |
| Deprotection/hydrolysis | Alkaline conditions | Not specified |
This multi-step synthesis allows for precise substitution patterns including methyl groups by starting with appropriately substituted hydroxybenzoic acid derivatives.
Acid-Catalyzed Cyclization of Salicylaldehydes and Diazoacetates
A versatile method to prepare 3-substituted benzofurans, including 3-carboxylated derivatives, involves the reaction of salicylaldehydes with ethyl diazoacetate under acid catalysis.
-
- Salicylaldehyde reacts with ethyl diazoacetate in the presence of a Brønsted acid catalyst (e.g., HBF4·OEt2) to form 3-hydroxyacrylates.
- Subsequent acid-catalyzed dehydration (e.g., with sulfuric acid) induces cyclization to form 3-ethoxycarbonyl benzofurans.
Scope : Various substituted salicylaldehydes can be used, allowing introduction of methyl groups at desired positions on the benzofuran ring.
- Yields : The acid-catalyzed cyclization step typically proceeds with excellent yields.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reaction of salicylaldehyde with ethyl diazoacetate | HBF4·OEt2 catalyst, CH2Cl2, room temp | Formation of 3-hydroxyacrylates |
| Acid-catalyzed dehydration | Concentrated H2SO4, room temp | Cyclization to 3-ethoxycarbonyl benzofuran |
Advantages : This method avoids transition metals and allows direct access to 3-substituted benzofurans with carboxylate esters, which can be hydrolyzed to acids.
Alternative Transition Metal Catalyzed Methods :
- Palladium-catalyzed intramolecular Heck reactions from 3-(2-halophenoxy)acrylic esters.
- Oxidative cyclization of phenoxyacrylates by palladium catalysts.
- Palladium-assisted carbonylation of triflates derived from coumaranones.
These methods provide complementary routes with moderate to good yields (61-81%) for 3-alkoxycarbonyl benzofurans, which can be converted to corresponding carboxylic acids.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Microwave-assisted Perkin Rearrangement | 3-Bromocoumarins | Ethanol, NaOH, microwave (79 °C, 5 min) | 95-99 | Rapid, high-yield, simple work-up |
| Pd-Catalyzed Cross-Coupling | 4-Amino-3,5-dihalo-2-hydroxybenzoic acid | Pd catalyst, CuI, trialkylsilyl alkyne, base, 45-65 °C, 6 h | ~70-72 | Multi-step, allows complex substitution |
| Acid-Catalyzed Cyclization of Salicylaldehydes | Salicylaldehydes, ethyl diazoacetate | HBF4·OEt2, CH2Cl2, then H2SO4 | Excellent | Metal-free, versatile for 3-substituted benzofurans |
| Pd-Catalyzed Intramolecular Heck | 3-(2-Halophenoxy)acrylic esters | Pd catalyst, base, heat | 61-81 | Transition metal catalysis, moderate to good yields |
Research Findings and Notes
The Perkin rearrangement method is particularly notable for its efficiency and speed, making it suitable for rapid synthesis of benzofuran-2-carboxylic acids with various substitutions, including methyl groups if the starting coumarins are appropriately substituted.
Palladium-catalyzed methods offer versatility for introducing multiple substituents, including amino, halogen, and alkyl groups, through cross-coupling and carbonylation reactions, though they require more steps and careful control of reaction conditions.
Acid-catalyzed cyclization of salicylaldehydes with diazoacetates is a metal-free alternative that provides excellent yields and is adaptable to various substitutions, including methyl groups at positions 3, 5, and 7 on the benzofuran ring.
Transition metal catalysis, especially palladium-mediated reactions, remains a cornerstone in the synthesis of substituted benzofurans, enabling the construction of complex molecules with high regioselectivity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
